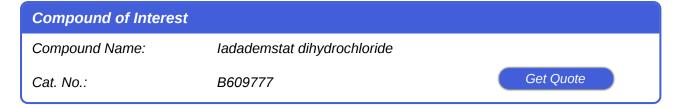


Therapeutic Potential of ladademstat Dihydrochloride in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

ladademstat (ORY-1001), a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), represents a promising epigenetic therapeutic strategy in oncology. This technical guide provides a comprehensive overview of ladademstat's mechanism of action, preclinical efficacy, and clinical development in both hematological malignancies and solid tumors. We detail its dual inhibitory function, impacting both the catalytic and scaffolding roles of LSD1, which leads to the induction of differentiation in cancer cells and modulation of the tumor microenvironment. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for relevant assays, and provides visual representations of critical signaling pathways and experimental workflows to support further research and development.

Introduction to ladademstat and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] Overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is a key driver of oncogenesis through its role in maintaining a stem-like, undifferentiated state in cancer cells.[2]



ladademstat dihydrochloride (ORY-1001) is an orally bioavailable, irreversible inhibitor of LSD1.[3] It forms a covalent bond with the FAD cofactor in the catalytic center of LSD1, effectively blocking its demethylase activity.[3] Beyond this enzymatic inhibition, ladademstat also disrupts the scaffolding function of LSD1, preventing its interaction with key transcription factors like GFI-1 in leukemia and INSM1 in SCLC.[2] This dual mechanism of action leads to the reactivation of suppressed genes, inducing differentiation of malignant cells and inhibiting tumor growth.[1][2]

Mechanism of Action

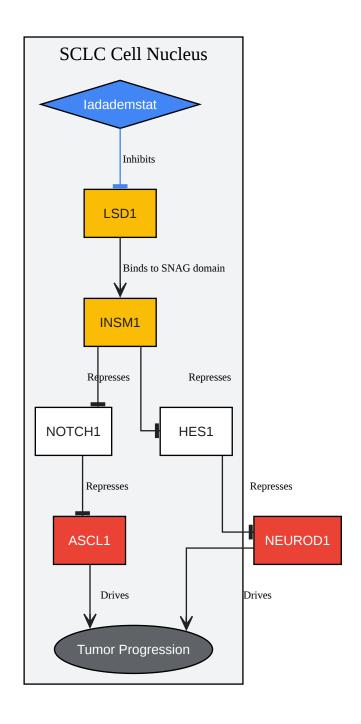
ladademstat's therapeutic potential stems from its dual inhibition of LSD1's functions:

- Catalytic Inhibition: ladademstat irreversibly binds to the FAD cofactor of LSD1, preventing
 the demethylation of H3K4 and H3K9.[3] This leads to an increase in H3K4 methylation at
 gene promoters, which is associated with transcriptional activation of tumor suppressor
 genes.[1]
- Scaffolding Disruption: The binding of ladademstat to LSD1 sterically hinders the interaction of LSD1 with its binding partners.[2]
 - In Acute Myeloid Leukemia (AML), ladademstat disrupts the LSD1-GFI1 transcriptional repressor complex. This complex is crucial for maintaining the leukemic stem cell phenotype, and its disruption by ladademstat leads to the differentiation of leukemic blasts.[2]
 - In Small Cell Lung Cancer (SCLC), ladademstat impairs the binding of LSD1 to the transcription factor INSM1. This restores the expression of NOTCH1 and HES1, leading to a reduction in the expression of oncogenes ASCL1 and NEUROD1, which can result in significant tumor regression.[2]

Signaling Pathway Diagrams

Caption: ladademstat's mechanism in AML.





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Caption: ladademstat's mechanism in SCLC.

Preclinical Data

ladademstat has demonstrated potent anti-tumor activity in a range of in vitro and in vivo preclinical models.



In Vitro Activity

ladademstat has shown high potency and selectivity for LSD1. In a comparative study of 10 LSD1 inhibitors, ladademstat was found to be the most potent.[4]

Assay Type	Cell Line / Target	IC50 / EC50	Reference
LSD1 Enzymatic Activity	Purified LSD1	12-18 nM	[5][6]
Antiproliferative Activity (3 days)	MV4-11 (AML)	> 20 μM	[7]
Antiproliferative Activity (10 days)	MV4-11 (AML)	0.03 μΜ	[7]
Antiproliferative Activity (3 & 10 days)	RPMI-8226 (Multiple Myeloma)	> 20 μM	[7]
Mammosphere Formation	Breast Cancer Stem Cells	3.98 μmol/L	[8]

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of ladademstat.



Model Type	Cancer Type	Dosing Regimen	Outcome	Reference
Glioblastoma Xenograft	Glioblastoma	400 μg/kg, p.o., every 7 days for 28 days	Inhibited tumor growth, increased survival rate	[7]
Melanoma Xenograft (with anti-PD1)	Melanoma	Not specified	65% tumor growth reduction (combo) vs. 45% (anti-PD1 alone) by Day 15	[2]
MV(4;11) Xenograft	AML	<0.020 mg/kg, p.o.	Significantly reduced tumor growth	[9]

Clinical Development

ladademstat has been evaluated in multiple clinical trials for both hematological and solid tumors, demonstrating a manageable safety profile and promising efficacy, particularly in combination therapies.

Hematological Malignancies

ALICE Trial (Phase IIa): ladademstat + Azacitidine in AML

This open-label, single-arm study evaluated the combination of ladademstat with azacitidine in newly diagnosed, elderly/unfit AML patients.[10]



Parameter	Value	Reference
Patient Population		
Number of Patients (Safety Set)	36	[11]
Number of Patients (Efficacy Set)	27	[12]
Median Age	76 years	[11]
Dosing		
Recommended Phase 2 Dose	90 μg/m²/day	[12][13]
Efficacy		
Objective Response Rate (ORR) (Efficacy Set)	81% (22/27)	[12]
Complete Remission (CR/CRi) (Efficacy Set)	52% (14/27)	[13]
MRD Negativity in CR/CRi	82% (10/11 evaluable)	[11][12]
Median Overall Survival (at RP2D)	> 1 year	[12]
Safety		
Most Common Treatment- Related AEs (≥10%)	Thrombocytopenia (69%), Neutropenia (61%), Anemia (42%), Dysgeusia (42%)	[11]
Treatment-Related Serious AEs	3 patients (intracranial hemorrhage, differentiation syndrome, febrile neutropenia)	[11][13]

Solid Tumors

CLEPSIDRA Trial (Phase IIa): ladademstat + Platinum/Etoposide in SCLC



This single-arm, open-label study assessed ladademstat in combination with carboplatinetoposide in second-line, extensive-stage SCLC patients.[14]

Parameter	Value	Reference
Patient Population		
Number of Patients Enrolled	14	[14]
Number of Patients Evaluable for Efficacy	10	[14]
Efficacy		
Objective Response Rate (ORR)	40% (4/10)	[14]
Clinical Benefit Rate (ORR + Stable Disease >4 months)	60%	[14]
Mean Duration of Response	4.5 months	[14]
Safety		
Key Finding	Significant hematological toxicity suggested the combination was not suitable for this patient population.	[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the evaluation of ladademstat.

LSD1 Enzymatic Activity Assay (AlphaScreen™)

This protocol describes a method to measure the in vitro enzymatic activity of LSD1 and the inhibitory effect of ladademstat.[8][15]

 Reagent Preparation: Prepare assay buffer, biotinylated histone H3 peptide substrate methylated at lysine 4, purified LSD1 enzyme, and serial dilutions of ladademstat in a 3.3%



DMSO/assay buffer solution.

- Enzyme-Inhibitor Incubation: In a 384-well Optiplate, add 3 μ L of the ladademstat dilution to 4 μ L of the LSD1 enzyme solution. Incubate for 30 minutes at room temperature.
- Reaction Initiation: Add 3 μ L of the H3 peptide substrate to initiate the demethylation reaction. The final DMSO concentration should be 1%. Incubate for 60 minutes at room temperature.
- Detection:
 - \circ Add 5 μ L of anti-mouse acceptor beads and 5 μ L of a primary antibody that recognizes the demethylated substrate. Incubate for 30 minutes.
 - Add 10 μL of AlphaScreen™ streptavidin-conjugated donor beads.
- Data Acquisition: Read the plate on a compatible microplate reader. The signal is inversely
 proportional to the amount of demethylation, and therefore, the LSD1 activity.
- Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Mammosphere Formation Assay for Cancer Stem Cells

This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent culture conditions, a measure of self-renewal capacity.[4][8][16]

- Cell Preparation: Prepare a single-cell suspension from a breast cancer cell line or patientderived xenograft (PDX) tissue by enzymatic digestion (e.g., trypsin/dispase) and mechanical dissociation.
- Cell Seeding: Seed cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment
 6-well plates containing mammosphere-forming medium (e.g., DMEM/F12 supplemented with growth factors, L-glutamine, and antibiotics).[4]
- Treatment: Add varying concentrations of ladademstat to the wells on day 1.
- Incubation: Culture the cells at 37°C and 5% CO₂ for 7-14 days without disturbing the plates.



- Quantification: Count the number and measure the size of the mammospheres (typically >50
 µm in diameter) using an inverted microscope and imaging software (e.g., ImageJ).
- Data Analysis: Determine the IC50 for mammosphere formation. Cell viability can be assessed in parallel using an MTT assay to rule out non-specific cytotoxicity.[8]

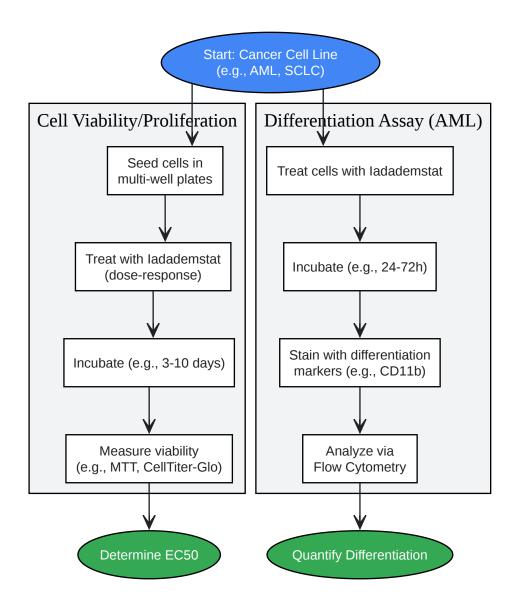
Flow Cytometry for AML Blast Differentiation

This protocol outlines a method to assess the differentiation of AML blasts following ladademstat treatment by measuring the expression of cell surface markers.[3][17]

- Sample Preparation: Collect bone marrow or peripheral blood samples from AML patients or in vitro cultured AML cells (e.g., THP-1, MV(4;11)).
- Cell Staining:
 - Aliquot approximately 1x10⁶ cells per tube.
 - Incubate cells with a cocktail of fluorescently-conjugated antibodies against myeloid and differentiation markers (e.g., CD45, CD34, CD117, HLA-DR, CD13, CD33, CD11b, CD14, CD64).
 - Incubate for 20-30 minutes at 4°C in the dark.
- Lysis and Fixation: If using whole blood or bone marrow, lyse red blood cells using a lysis buffer. Wash and resuspend cells in a suitable buffer (e.g., PBS with 1% FBS).
- Data Acquisition: Acquire data on a multi-parameter flow cytometer. Collect a sufficient number of events (e.g., >100,000) to identify blast populations.
- Data Analysis:
 - Gate on the blast population based on CD45 and side scatter characteristics.
 - Quantify the percentage of blast cells expressing differentiation markers (e.g., increased CD11b, CD14) in treated versus untreated samples.

Experimental Workflow Diagrams





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